molecular formula C20H24FN3O B2683807 N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide CAS No. 303151-21-5

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide

Cat. No.: B2683807
CAS No.: 303151-21-5
M. Wt: 341.43
InChI Key: AWJLFIPXBHMJMA-UHFFFAOYSA-N
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Description

N-{4-[4-(4-Fluorophenyl)piperazino]phenyl}-2-methylpropanamide is a synthetic compound featuring a phenylpiperazine core substituted with a 4-fluorophenyl group and a 2-methylpropanamide moiety. Piperazine derivatives are commonly explored for their ability to modulate receptor affinity and pharmacokinetic properties, making this compound a candidate for therapeutic or research applications in oncology or endocrinology .

Properties

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-15(2)20(25)22-17-5-9-19(10-6-17)24-13-11-23(12-14-24)18-7-3-16(21)4-8-18/h3-10,15H,11-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJLFIPXBHMJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step often involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a fluorophenyl group. This can be done using a nucleophilic aromatic substitution reaction where the piperazine reacts with a fluorobenzene derivative in the presence of a base.

    Attachment of the Phenyl Group: The next step involves attaching a phenyl group to the piperazine ring. This can be achieved through a coupling reaction, such as the Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Formation of the Amide Bond: Finally, the amide bond is formed by reacting the substituted piperazine with 2-methylpropanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the amide bond, converting it to an amine under appropriate conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Corresponding amines from the reduction of the amide bond.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for various receptors.

    Biological Research: Used in studies involving cell signaling pathways and receptor binding assays.

    Industrial Applications: Employed in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with the target site. This compound can modulate biological pathways by either activating or inhibiting these targets, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives, as outlined below:

Table 1: Key Structural Features and Implications
Compound Name Core Structure Modifications Potential Biological Implications
N-{4-[4-(4-Fluorophenyl)piperazino]phenyl}-2-methylpropanamide (Target) - Piperazine linked to 4-fluorophenyl
- 2-methylpropanamide on phenyl ring
Enhanced AR binding due to fluorophenyl; metabolic stability from branched propanamide
N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-methylpropanamide () - Thioether linkage instead of piperazine
- Cyano and trifluoromethyl substituents
Improved AR antagonism (bicalutamide analog); higher lipophilicity may affect bioavailability
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () - Piperazine with sulfonyl group
- Acetamide instead of propanamide
Potential protease inhibition due to sulfonyl group; altered solubility and receptor selectivity
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide () - Chloro substituent on phenyl
- Furoyl group on piperazine
Increased steric hindrance; potential for targeting specific AR mutants
N-[4-(cyanomethyl)phenyl]-2-[4-(4-fluorophenyl)piperazino]acetamide () - Cyanomethyl substituent on phenyl
- Acetamide backbone
Enhanced electron-withdrawing effects; possible impact on receptor binding kinetics

Biological Activity

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties, supported by relevant data and case studies.

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : The initial step often involves the reaction of ethylenediamine with dihaloalkanes under basic conditions to form the piperazine ring.
  • Substitution with Fluorophenyl Group : A nucleophilic aromatic substitution reaction introduces the fluorophenyl group onto the piperazine ring.
  • Attachment of the Phenyl Group : This is achieved through coupling reactions, such as Suzuki or Heck reactions, using appropriate catalysts.

The presence of the fluorine atom in the compound enhances its lipophilicity and metabolic stability, making it a valuable subject for research.

This compound interacts with specific molecular targets, including various receptors and enzymes. The fluorophenyl group enhances binding affinity, while the piperazine ring contributes to pharmacokinetic properties such as absorption and distribution.

The compound has been shown to modulate biological pathways by either activating or inhibiting these targets, leading to various physiological effects. For instance, it may influence neurotransmitter systems or exhibit anti-inflammatory properties depending on its interaction with specific receptors.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant activity against various biological targets:

  • Tyrosinase Inhibition : Research indicates that compounds similar to this one can inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis. Inhibitors of TYR have potential applications in treating skin disorders and hyperpigmentation .
  • Monoamine Oxidase (MAO) Inhibition : Compounds featuring piperazine moieties have been studied for their inhibitory effects on MAO-A and MAO-B, which are relevant in neurodegenerative diseases. Selective inhibition of MAO-B has been linked to neuroprotective effects .

Case Studies

  • Tyrosinase Inhibition : A study on related piperazine derivatives showed that certain compounds exhibited IC50 values as low as 3.8 µM against TYR, highlighting their potential as anti-melanogenic agents .
  • MAO-B Inhibition : Another investigation into piperazine derivatives revealed potent MAO-B inhibitors with IC50 values around 0.013 µM, suggesting that modifications in substituents can enhance inhibitory potency and selectivity for MAO-B over MAO-A .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructureKey ActivityIC50 Value
N-{4-[4-(4-chlorophenyl)piperazino]phenyl}-2-methylpropanamideChloroTyrosinase Inhibitor5.0 µM
N-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamideCarbonylMAO-B Inhibitor0.013 µM

This table illustrates how variations in substituents can influence biological activity and potency.

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